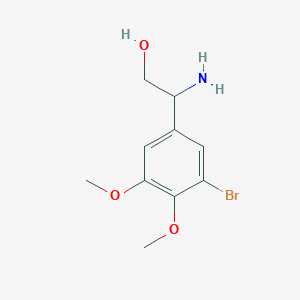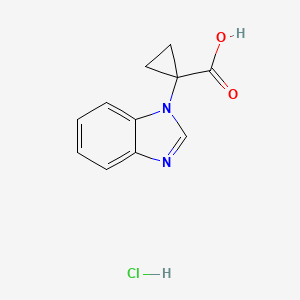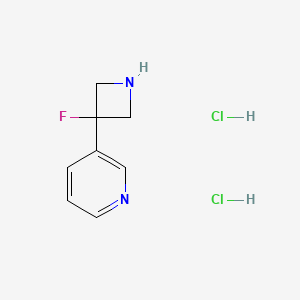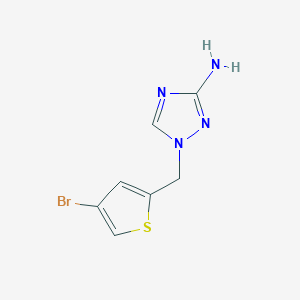
2,2-Dimethyl-3-phenylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-phenylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and two methyl groups
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing amines involves the nucleophilic substitution of haloalkanes with ammonia or amines. .
Reductive Amination: Another approach involves the reductive amination of ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted amines.
Applications De Recherche Scientifique
2,2-Dimethyl-3-phenylcyclopropan-1-amine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Tranylcypromine: A monoamine oxidase inhibitor used as an antidepressant.
2-Phenylcyclopropan-1-amine: A related compound with similar structural features.
Uniqueness: 2,2-Dimethyl-3-phenylcyclopropan-1-amine is unique due to the presence of both the phenyl group and the two methyl groups on the cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-11(2)9(10(11)12)8-6-4-3-5-7-8/h3-7,9-10H,12H2,1-2H3 |
Clé InChI |
NFISWOCMUKKIGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1N)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)

![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)

